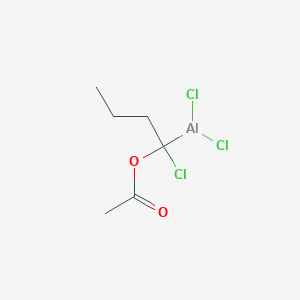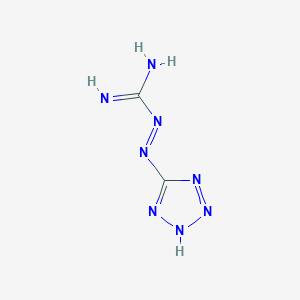
(1E)-1-(2H-tetrazol-5-ylimino)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2H-tetrazol-5-ylimino)guanidine is a chemical compound that features a tetrazole ring and a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2H-tetrazol-5-ylimino)guanidine typically involves the reaction of a guanidine derivative with a tetrazole precursor. Common synthetic routes may include:
Condensation Reactions: Combining guanidine with a tetrazole derivative under acidic or basic conditions.
Cyclization Reactions: Forming the tetrazole ring in situ from appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to maximize yield and purity.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(2H-tetrazol-5-ylimino)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-1-(2H-tetrazol-5-ylimino)guanidine can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, compounds with guanidine and tetrazole groups are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1E)-1-(2H-tetrazol-5-ylimino)guanidine would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-aminotetrazole.
Guanidine Derivatives: Compounds containing the guanidine group, such as aminoguanidine.
Uniqueness
(1E)-1-(2H-tetrazol-5-ylimino)guanidine is unique due to the combination of the tetrazole and guanidine groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C2H4N8 |
|---|---|
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
(1E)-1-(2H-tetrazol-5-ylimino)guanidine |
InChI |
InChI=1S/C2H4N8/c3-1(4)5-6-2-7-9-10-8-2/h(H3,3,4)(H,7,8,9,10)/b6-5+ |
Clé InChI |
HRRZFOLGXCGRIX-AATRIKPKSA-N |
SMILES isomérique |
C1(=NNN=N1)/N=N/C(=N)N |
SMILES canonique |
C1(=NNN=N1)N=NC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


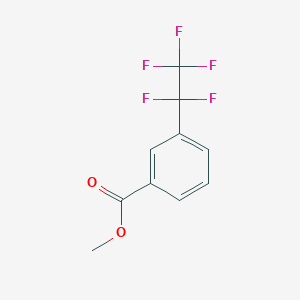
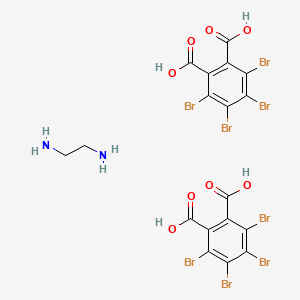
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
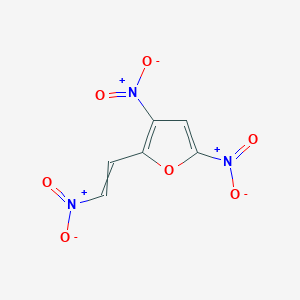

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

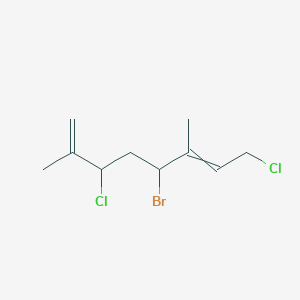

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
